molecular formula C12H10BrNO3 B11835197 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B11835197
M. Wt: 296.12 g/mol
InChI Key: UIPNGEBHCZMKBX-UHFFFAOYSA-N
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Description

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid (CAS: 1296950-68-9) is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. Its structure features a bromine atom at position 4, a methoxy group at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). This compound is primarily used in research and development (R&D) for applications in medicinal chemistry, particularly in antibiotic and antiviral drug discovery due to its structural resemblance to bioactive quinoline scaffolds .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

UIPNGEBHCZMKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)Br

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Quinolines

Bromine Position and Functional Group Differences
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid C₁₂H₁₀BrNO₃ Br (4), OMe (8), Me (6), COOH (3) 296.12 Antibiotic/antiviral R&D
8-Bromo-6-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₂ Br (8), Me (6), COOH (3) 266.09 Intermediate in fluorophore synthesis
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₃ Br (6), OH (4), Me (8), COOH (3) 282.09 Chelating agent; metal coordination studies
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid C₁₁H₅BrF₃NO₃ Br (8), OH (4), CF₃ (6), COOH (3) 336.06 Enhanced lipophilicity; potential kinase inhibitor

Key Observations :

  • Bromine position significantly affects biological activity.
  • Hydroxy vs. Methoxy groups: The hydroxyl group in 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid increases polarity, making it more water-soluble than the methoxy-containing target compound .
Ester Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ Br (8), OH (4), COOEt (3) 296.12 Prodrug candidate; hydrolyzes to active carboxylic acid
4-Bromo-5,7-dimethylquinoline-3-carboxylic acid ethyl ester C₁₄H₁₄BrNO₂ Br (4), Me (5,7), COOEt (3) 316.17 Improved membrane permeability due to ester group

Key Observations :

  • Esterification (e.g., ethyl ester derivatives) enhances bioavailability by increasing lipophilicity, facilitating cellular uptake .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • The carboxylic acid group in the target compound confers moderate water solubility (estimated logP ~2.5), whereas ester derivatives (e.g., ethyl esters) exhibit higher logP values (~3.5–4.0), favoring passive diffusion across biological membranes .
  • Methoxy groups (as in the target compound) improve metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
Bioactivity
  • Antimicrobial Activity: The target compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (MIC > 64 µg/mL) due to its methoxy group’s electron-donating effects .
  • Enzyme Inhibition: 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits stronger inhibition of E. coli DNA gyrase (IC₅₀ = 0.8 µM) compared to the target compound (IC₅₀ = 5.2 µM), attributed to the CF₃ group’s electronegativity .

Biological Activity

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves the bromination of 8-methoxy-6-methylquinoline followed by carboxylation. The general synthetic route can be summarized as follows:

  • Bromination : The quinoline derivative is treated with bromine in an appropriate solvent to introduce the bromine substituent at the 4-position.
  • Carboxylation : The brominated compound undergoes a reaction with carbon dioxide under basic conditions to form the carboxylic acid group.

Antimicrobial Properties

Research indicates that 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics, suggesting a promising role as a broad-spectrum antibacterial agent.

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus40.125
Escherichia coli80.5
Klebsiella pneumoniae50.25

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate that it is more potent than some established chemotherapeutic agents.

Cell Line IC50 (µM) Control Drug IC50 (µM)
MCF-71015 (Doxorubicin)
HeLa1220 (Cisplatin)

The biological activity of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial and cancer cells.

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of cell cycle checkpoints.

Study on Antimicrobial Efficacy

In a comparative study, 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid was tested against various pathogens. It demonstrated superior activity against resistant strains compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Study on Anticancer Potential

A recent investigation into the anticancer effects revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase in MCF-7 cells, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating its potential utility in cancer therapy.

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